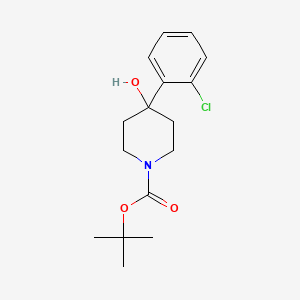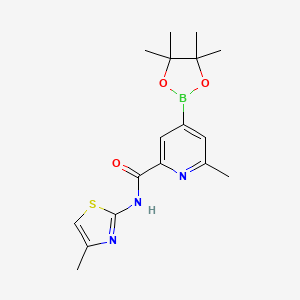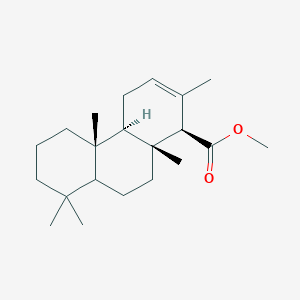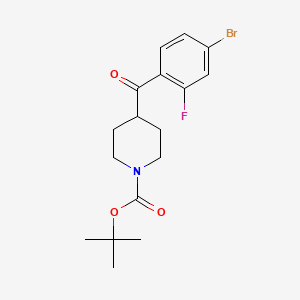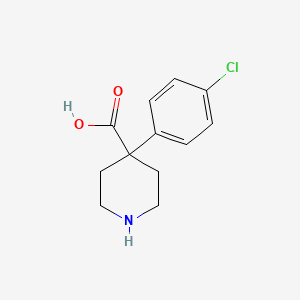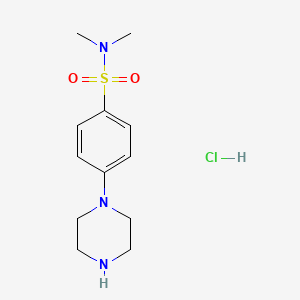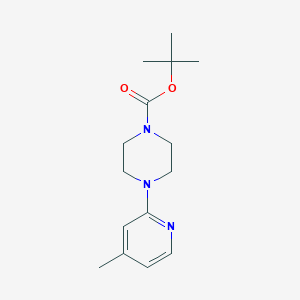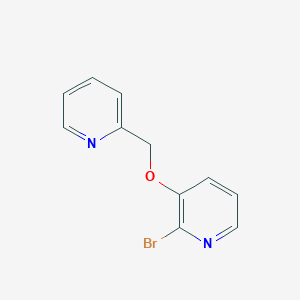
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine
Descripción general
Descripción
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C21H28N2O3 and a molecular weight of 360.46 g/mol. This compound is widely used in scientific research for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine has a wide range of potential applications in medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a neuroprotective agent in the treatment of Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and survival of cancer cells and the protection of neurons from damage. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and survival of cancer cells, including topoisomerase II and DNA polymerase. It has also been shown to reduce inflammation in the brain and protect neurons from damage, which may be due to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine in lab experiments is its potent anticancer activity and neuroprotective effects. This compound has been shown to be effective against a wide range of cancer cell lines and has potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Direcciones Futuras
There are many future directions for the research and development of 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine. One potential direction is to further explore its anticancer activity and potential as a drug candidate for the treatment of various types of cancer. Another potential direction is to investigate its neuroprotective effects and potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use, as well as its potential toxicity and side effects.
Propiedades
IUPAC Name |
tert-butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(22)21-10-8-19(13-20,9-11-21)14-6-7-15(23-4)16(12-14)24-5/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWVLUAUGYBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678157 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine | |
CAS RN |
666179-93-7 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



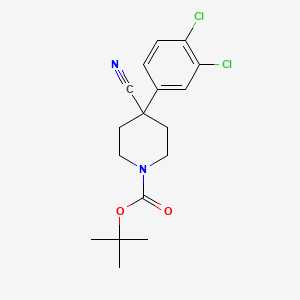
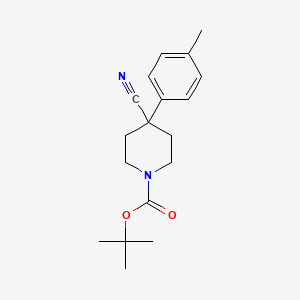

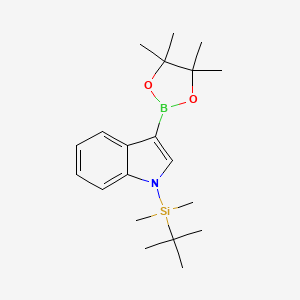
![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)
